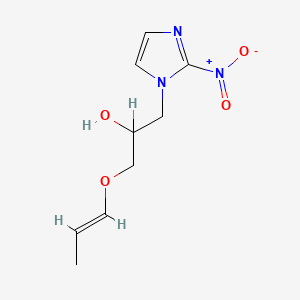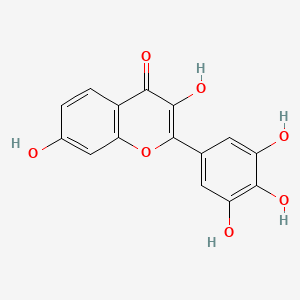
Robinetina
Descripción general
Descripción
Robinetin is a pentahydroxyflavone that is flavone substituted by hydroxy groups at positions 3, 7, 3, 4’ and 5’. It has a role as a plant metabolite .
Synthesis Analysis
The synthesis of Robinetin has been investigated using spectroscopic and molecular modeling studies. The interaction of the bioactive plant flavonol Robinetin with the carrier protein human serum albumin (HSA) has been explored .
Molecular Structure Analysis
Robinetin has a molecular formula of C15H10O7 and a molecular weight of 302.24 g/mol . It is characterized by two aromatic rings denoted A, B connected through three carbons in an oxygenated heterocycle .
Chemical Reactions Analysis
The antioxidant activity of Robinetin has been investigated using density functional theory (DFT). The hydrogen-atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) mechanisms were explored to rationalize the radical scavenging capacities .
Physical And Chemical Properties Analysis
Robinetin is a solid substance with a molecular weight of 302.24 g/mol. It is soluble in DMSO .
Aplicaciones Científicas De Investigación
Terapia antiviral
La robinetina ha mostrado ser prometedora como agente antiviral, particularmente en el contexto de COVID-19. Un estudio destacó su fuerte actividad antiviral, con una EC50 de 1.3 nM, lo que indica potencial para futuras investigaciones sobre su uso como terapia para COVID-19 .
Actividad antioxidante
La investigación que emplea la teoría del funcional de la densidad (DFT) ha investigado la actividad estructural y antioxidante de la this compound. El estudio sugiere que la this compound podría ser un compuesto significativo para comprender las propiedades antioxidantes de los flavonoles .
Caracterización de biomoléculas
La this compound se ha caracterizado como un marcador fluorescente en extractos de madera. Los estudios se han centrado en optimizar sus condiciones de extracción, lo cual es crucial para su aplicación en la caracterización de biomoléculas .
Métodos de extracción
Se han realizado estudios de eficiencia de los métodos de extracción convencionales para this compound de la madera de acacia negra. Esta investigación es vital para aplicaciones prácticas en la ciencia y tecnología de la madera .
Actividades antimicrobianas
Se ha observado que la this compound reduce la síntesis de ADN, ARN y proteínas en ciertas bacterias, lo que sugiere su papel como agente antimicrobiano. Se cree que este proceso es el resultado de la intercalación de la this compound con los ácidos nucleicos .
Mecanismo De Acción
Target of Action
Robinetin has been found to target several key proteins and enzymes in the body. One of the primary targets of Robinetin is CD38 , a multifunctional enzyme involved in calcium signaling . Robinetin also targets p300 , a histone acetyltransferase, which plays a crucial role in regulating gene expression .
Mode of Action
Robinetin interacts with its targets in a unique way. It docks into the HAT domain pocket of p300 , leading to the abrogation of its catalytic activity . This interaction results in the suppression of the p300-CD38 axis , which is implicated in metabolic abnormalities in the liver . Robinetin also exhibits antioxidant activity by scavenging radicals .
Biochemical Pathways
Robinetin affects several biochemical pathways. It downregulates lipogenesis-related transcription factors, thereby decreasing triglyceride accumulation . It also influences the hydrogen-atom transfer (HAT) , single electron transfer followed by proton transfer (SET-PT) , and sequential proton loss electron transfer (SPLET) mechanisms, which are related to its antioxidant activity .
Pharmacokinetics
The solubility of robinetin in different solvents such as water, dimethylsulfoxide (dmso), methanol, and benzene, which can affect its bioavailability, has been investigated .
Result of Action
Robinetin’s action results in several molecular and cellular effects. It significantly decreases triglyceride accumulation and improves plasma insulin levels . It also reduces liver mass and lipid droplet size . Furthermore, Robinetin has been found to inhibit DNA, RNA, and protein synthesis in certain bacteria, suggesting potential antimicrobial properties .
Action Environment
The action of Robinetin can be influenced by environmental factors. For instance, the solvent in which Robinetin is dissolved can affect its antioxidant activity . The energetically favored solvents follow the trends water > DMSO > benzene > methanol for Robinetin .
Safety and Hazards
Propiedades
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,16-18,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEDEYVDCDYMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197654 | |
| Record name | Robinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
490-31-3 | |
| Record name | Robinetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Robinetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Robinetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Robinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROBINETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6DBC4U7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does robinetin exert its anti-mutagenic effects?
A1: Robinetin directly interacts with certain mutagens, such as benzo[a]pyrene 7,8-diol-9,10-epoxide-2 (a metabolite of benzo[a]pyrene), accelerating their disappearance from cell-free solutions. [] This interaction suggests a potential mechanism for inhibiting the mutagenicity of these compounds.
Q2: What is the role of robinetin in metabolic abnormalities?
A2: Studies suggest that robinetin can improve metabolic health by targeting the p300-CD38 axis. [] It exhibits anti-histone acetyltransferase (HAT) activity and can dock into the HAT domain pocket of p300, a histone acetyltransferase, potentially disrupting its activity. This interaction leads to decreased CD38 expression and improvements in triglyceride accumulation and insulin sensitivity. []
Q3: What is the molecular formula and weight of robinetin?
A3: Robinetin has a molecular formula of C15H10O7 and a molecular weight of 302.236 g/mol.
Q4: What spectroscopic data is available for robinetin?
A4: Robinetin has been characterized using various spectroscopic techniques, including UV-Vis, NMR, and mass spectrometry. Its UV absorbance spectrum displays a distinct maximum at a wavelength of 368 nm. [] NMR (1H NMR, 13C NMR, and 2D NMR) and FAB-MS analyses have also been employed to elucidate its structure. []
Q5: How stable is robinetin under different storage conditions?
A5: While specific studies on the stability of robinetin under various storage conditions are limited in the provided research, one study investigated the impact of thermal treatments (steam sterilization and oven drying) on its stability in black locust wood. [] Results indicated that robinetin was susceptible to thermal degradation, with a significant decrease in its amount after the treatments. []
Q6: Does robinetin possess any known catalytic properties?
A6: There is no mention of robinetin exhibiting catalytic properties within the provided research papers.
Q7: Have computational methods been used to study robinetin?
A7: Yes, computational chemistry techniques, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of robinetin with various targets.
Q8: Have any QSAR models been developed for robinetin?
A8: While specific QSAR models for robinetin are not mentioned in the provided research, studies have explored the structure-activity relationship (SAR) of robinetin and related flavonoids, establishing correlations between their chemical structures and biological activities. [, , ]
Q9: How does the number and position of hydroxyl groups affect robinetin's antioxidant activity?
A9: Studies comparing the antioxidant activity of robinetin and other flavonoids suggest that the number and position of hydroxyl groups significantly influence their radical scavenging ability. [, ] Robinetin, with five hydroxyl groups, exhibits strong antioxidant activity, although slightly lower than quercetin, which possesses six hydroxyl groups. [] The presence of a catechol moiety in the B-ring and a hydroxyl group at the 3-position of the C-ring appears to be crucial for potent antioxidant activity. []
Q10: Does the presence of a glycosidic bond affect robinetin's biological activity?
A10: While the provided research focuses primarily on robinetin aglycone, one study investigated the bioconversion of quercetin glucosides using Aspergillus acueletus LS04-3, resulting in the formation of robinetin. [] This finding suggests that microbial biotransformation could influence the biological activity of flavonoid glycosides.
Q11: Is there information available regarding SHE regulations specific to robinetin?
A11: The provided research papers primarily focus on the scientific aspects of robinetin, without delving into specific SHE regulations.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of robinetin?
A12: Limited information is available on the PK/PD of robinetin within the provided research. One study investigated the metabolism of myricetin and related compounds in rats, finding that robinetin undergoes ring-fission and dehydroxylation by intestinal microflora, leading to the formation of various metabolites excreted in urine. []
Q13: What in vitro models have been used to study robinetin's activity?
A13: Various in vitro models, including bacterial assays and cell lines, have been employed to investigate robinetin's biological activity.
Q14: What animal models have been used to study robinetin?
A14: Animal studies, particularly in mice and rats, have been conducted to assess robinetin's effects on tumorigenesis, [, ] renal toxicity, [] and metabolic perturbations. [] These studies have provided valuable insights into the in vivo activity of robinetin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




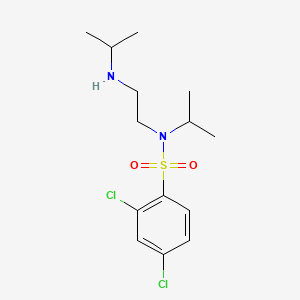
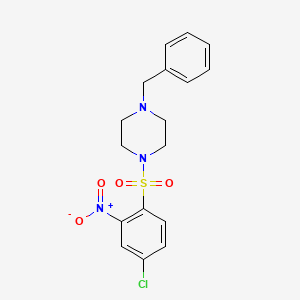
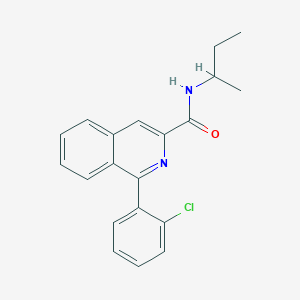
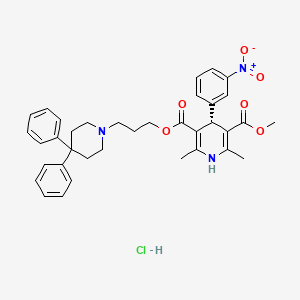
![4-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1679420.png)
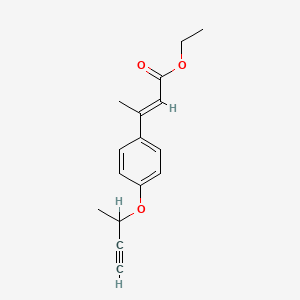
![N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(thiazol-4-ylmethyl)ethyl]-1H-benzo[D]imidazole-2-carboxamide](/img/structure/B1679425.png)
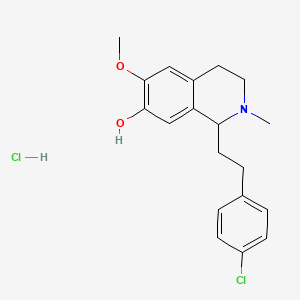
![4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1679427.png)
![4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride](/img/structure/B1679428.png)
![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)
